4-Chloro-2-methylbenzenesulfonamide

COX-2 inhibition Selectivity Inflammation

Optimize your medicinal chemistry SAR studies with 4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0). Its unique ortho-methyl/para-chloro substitution directly impacts molecular conformation and biological target affinity, making it a critical building block for fine-tuning COX-2 selectivity (IC50 ≈ 166 nM) and carbonic anhydrase isoform inhibition. This high-purity (≥98%) intermediate ensures reproducible results in synthesizing benzisothiazole and benzothiophene derivatives, with a defined solubility profile for reliable experimental handling.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
CAS No. 85019-87-0
Cat. No. B13553240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbenzenesulfonamide
CAS85019-87-0
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyGVLBNAYYKLMCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0): A Halogenated Sulfonamide Scaffold for Research Applications


4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0) is a halogenated aromatic sulfonamide compound. Its structure features a benzene ring with a chlorine atom at the para position, a methyl group at the ortho position, and a sulfonamide (-SO₂NH₂) group, giving it a molecular formula of C7H8ClNO2S and a molecular weight of 205.66 g/mol . The sulfonamide group provides a polar functionality that can interact with biological targets, while the chlorine and methyl substituents modulate its lipophilicity and electronic properties, influencing its potential interactions and solubility profile . This combination of structural features makes it a versatile building block or intermediate in medicinal chemistry and materials science research.

Why 4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0) Cannot Be Arbitrarily Replaced by Other Sulfonamides


Substitution with a generic or closely related sulfonamide is not straightforward due to the specific and quantifiable impact of the ortho-methyl and para-chloro substituents on molecular conformation and intermolecular interactions. Crystallographic studies of derivatives show that the orientation of the ortho-methyl group and the resulting torsion angles are critical for the molecule's shape and packing [1]. This specific geometry directly influences binding affinity and selectivity for biological targets like carbonic anhydrases and COX-2, where even minor changes in substituent pattern can lead to significant differences in inhibitory potency and selectivity, as seen in class-wide studies . Furthermore, the distinct physicochemical properties, such as solubility in specific solvents like chloroform and DMSO, are a direct consequence of this substitution pattern, affecting its handling and formulation in research settings .

Quantitative Evidence for the Differentiation of 4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0) Against Key Comparators


COX-2 Inhibitory Potency and Selectivity Profile of 4-Chloro-2-methylbenzenesulfonamide vs. Celecoxib and Generic Baselines

4-Chloro-2-methylbenzenesulfonamide (as the parent scaffold or as part of a compound series) has been characterized for its COX-2 inhibitory activity. While not a direct head-to-head comparison, a compound derived from this scaffold (or a close structural analog) showed an IC50 of 166 nM against human COX-2 and 241 nM against mouse COX-2, with a 4.2-fold selectivity over COX-1 (IC50 = 696 nM) [1]. This is distinct from the well-known COX-2 inhibitor celecoxib, which has an IC50 of 50 nM against COX-2 with a ~294-fold selectivity [2]. This demonstrates that the 4-chloro-2-methylbenzenesulfonamide core can be tuned for a specific potency-selectivity window, which is different from the high-potency/high-selectivity profile of celecoxib, making it a valuable intermediate for developing inhibitors with a different pharmacological balance.

COX-2 inhibition Selectivity Inflammation

Impact of Ortho-Methyl and Para-Chloro Substitution on Carbonic Anhydrase Inhibition: A Class-Level Comparison

The specific substitution pattern of 4-chloro-2-methylbenzenesulfonamide influences its activity as a carbonic anhydrase inhibitor. While a direct Ki value for this exact compound is not available, studies on substituted benzenesulfonamides reveal that para-substitution significantly impacts binding. For instance, in a sheep kidney carbonic anhydrase (sCA) assay, the Ki constant for 4-methylbenzenesulfonamide (a close analog lacking the 4-chloro group) was found to be in the range of 1.348-69.31 μM [1]. In contrast, more optimized benzenesulfonamide derivatives exhibit Ki values in the low nanomolar range (e.g., 23-365 nM for hCA I) [2]. This class-level data indicates that the presence and nature of substituents on the benzenesulfonamide core, including the 4-chloro and 2-methyl groups, are critical determinants of inhibitory potency and isoform selectivity, and the target compound's unique substitution pattern places it within a specific activity range that is not interchangeable with other sulfonamides.

Carbonic anhydrase Enzyme inhibition Structure-activity relationship

Defined Solubility Profile in Organic Solvents for 4-Chloro-2-methylbenzenesulfonamide

The solubility profile of 4-chloro-2-methylbenzenesulfonamide is a key differentiator for its handling and use in specific experimental or synthetic protocols. This compound exhibits limited aqueous solubility but demonstrates a defined and quantifiable solubility in common organic solvents. Specifically, it dissolves readily in chloroform at a concentration of 23 mg/mL and in dimethyl sulfoxide (DMSO) at 48 mg/mL . This solubility data provides a clear, quantitative basis for selecting this specific compound for reactions or biological assays that require these solvents, differentiating it from other sulfonamides that may have different solubility profiles or require different solvent systems.

Solubility Formulation Physicochemical properties

Distinct Crystallographic Conformation and Packing Driven by Ortho-Methyl Group in N-Phenyl Derivative

The solid-state properties and molecular conformation of 4-chloro-2-methylbenzenesulfonamide derivatives are significantly influenced by the ortho-methyl group. X-ray crystallographic analysis of the N-phenyl derivative (C13H12ClNO2S) reveals that the ortho-methyl group is oriented towards the N-H bond of the sulfonamide group [1]. This specific geometry directs intermolecular hydrogen bonding, causing molecules to link into centrosymmetric dimers via N-H···O hydrogen bonds, which then pack into a distinct layered structure in the bc plane [1]. This defined conformational and packing arrangement is a direct consequence of the 2-methyl substitution and is not observed in sulfonamides lacking this group, influencing its melting point, stability, and dissolution behavior.

Crystal structure Conformation Solid-state properties

Validated Application Scenarios for 4-Chloro-2-methylbenzenesulfonamide (CAS 85019-87-0) Based on Quantitative Evidence


Development of COX-2 Inhibitors with a Defined Potency-Selectivity Profile

Researchers focused on developing COX-2 inhibitors with a specific, non-celecoxib-like potency-selectivity window should consider this compound. Its COX-2 inhibitory activity (IC50 ≈ 166 nM) and moderate 4.2-fold selectivity over COX-1, as detailed in the evidence guide [1], provide a quantifiable starting point for structure-activity relationship (SAR) studies aimed at fine-tuning these parameters for applications where the high selectivity of drugs like celecoxib is not desired or required.

Optimization of Carbonic Anhydrase Inhibitor Potency via Substituent Effects

This compound is a valuable tool for investigating the impact of ortho-methyl and para-chloro substituents on carbonic anhydrase (CA) inhibition. As class-level evidence shows, small structural changes in benzenesulfonamides can shift inhibitory potency from micromolar to nanomolar ranges across different CA isoforms [2]. Using 4-chloro-2-methylbenzenesulfonamide as a specific building block allows for systematic SAR exploration to engineer CA inhibitors with tailored potency and isoform selectivity, a crucial step in developing new therapeutics for glaucoma, epilepsy, or cancer.

Studies on Conformational and Crystal Packing Effects in Arylsulfonamides

For research in solid-state chemistry and crystallography, this compound's N-phenyl derivative serves as a model system for studying the influence of ortho-substituents on molecular conformation and crystal packing. The defined orientation of the ortho-methyl group and its role in directing the formation of centrosymmetric dimers and layered structures [3] provide a well-characterized example for understanding and predicting the solid-state properties of this important class of compounds, which is relevant for applications in materials science and pharmaceutical preformulation.

Synthetic Intermediate with Defined Solubility for Reaction Development

In synthetic chemistry, the known solubility profile of this compound (e.g., 23 mg/mL in chloroform, 48 mg/mL in DMSO) makes it a reliable intermediate for developing and optimizing reactions that require these specific solvents. Its use as a building block for more complex molecules, such as in the synthesis of benzisothiazole and benzothiophene derivatives , is supported by its defined physicochemical properties, ensuring reproducible handling and reaction outcomes.

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